molecular formula C9H6O4 B13811124 6,8-Dihydroxycuomarin

6,8-Dihydroxycuomarin

Cat. No.: B13811124
M. Wt: 178.14 g/mol
InChI Key: PDPMKNTXNMBIPY-UHFFFAOYSA-N
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Description

Historical Context and Emerging Research Trajectories of Dihydroxycoumarins

Coumarins, a class of benzopyrone compounds, have long been recognized for their presence in various plants and their wide range of biological activities. wisdomlib.orgthepharmajournal.com Historically, the interest in coumarins was sparked by the discovery of dicoumarol, a natural anticoagulant formed from coumarin (B35378) by fungal action. researchgate.net This led to the development of synthetic anticoagulant drugs like warfarin. researchgate.netwikipedia.org

Over the years, research has expanded to explore the diverse pharmacological potential of coumarin derivatives, including their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. wisdomlib.orgnih.govresearchgate.net Dihydroxycoumarins, characterized by the presence of two hydroxyl groups on the coumarin core, have emerged as a particularly promising subgroup. The position of these hydroxyl groups significantly influences the compound's biological activity.

Emerging research on dihydroxycoumarins is focused on elucidating their mechanisms of action and exploring their therapeutic potential in various diseases. For instance, studies are investigating their role as enzyme inhibitors, modulators of signaling pathways, and neuroprotective agents. neurosci.cnnih.gov The development of novel synthetic methods, including ultrasound-assisted synthesis and microbial biosynthesis, is also a key area of research, aiming to produce these compounds with high yield and purity for further investigation. rsc.org

Academic Significance within the Coumarin Family of Natural and Synthetic Compounds

The coumarin family holds significant academic importance due to its versatile chemical scaffold, which allows for a wide array of structural modifications to modulate biological activity. nih.govnih.gov This structural versatility makes coumarins attractive lead compounds in drug discovery and development. nih.gov

Within this family, 6,8-dihydroxycoumarin and its isomers are of particular academic interest due to the profound impact of the hydroxyl group positions on their physicochemical properties and biological functions. Researchers are actively exploring the structure-activity relationships (SAR) of dihydroxycoumarins to design and synthesize new derivatives with enhanced potency and selectivity for specific biological targets. nih.gov For example, studies have shown that the presence of a catechol (ortho-dihydroxy) group, as seen in 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin, is crucial for certain biological activities. nih.gov The investigation of these isomers provides valuable insights into how subtle structural changes can lead to significant differences in biological outcomes.

Fundamental Structural Elements and Positional Isomerism (e.g., comparison with 6,7- and 7,8-dihydroxycoumarin in research)

The fundamental structure of coumarin consists of a benzene (B151609) ring fused to a pyrone ring. wikipedia.org Dihydroxycoumarins are structural isomers, meaning they share the same molecular formula (C₉H₆O₄) but differ in the arrangement of their atoms, specifically the positions of the two hydroxyl (-OH) groups on the benzene ring. science-revision.co.ukchemguide.co.ukwikipedia.org This difference in the location of the functional groups is known as positional isomerism. science-revision.co.ukunacademy.comlibretexts.org

A comparative look at the research on 6,8-dihydroxycoumarin and its positional isomers, 6,7-dihydroxycoumarin (esculetin) and 7,8-dihydroxycoumarin (daphnetin), highlights the significance of this isomerism.

6,7-Dihydroxycoumarin (Esculetin): Extensively studied for its anti-inflammatory, antioxidant, and hepatoprotective effects. jocpr.comresearchgate.net Research has shown its potential in cancer treatment by inducing apoptosis in cancer cells. nih.govnih.gov The catechol group in esculetin (B1671247) is considered a key feature for its Mcl-1 inhibitory activity, which is important in cancer therapy. nih.gov

7,8-Dihydroxycoumarin (Daphnetin): Known for its neurotrophic effects, promoting neurite outgrowth and neuronal survival. neurosci.cn It has also been investigated for its anti-inflammatory and antioxidant properties. neurosci.cnarabjchem.org Like esculetin, daphnetin's catechol structure contributes to its biological activities, including its ability to chelate metal ions. nih.govacs.org

6,8-Dihydroxycoumarin: While research on this isomer is less extensive compared to esculetin and daphnetin (B354214), it has shown promise in areas such as neuroprotection. Studies have indicated its ability to promote sciatic nerve regeneration. Its antioxidant and potential anticancer activities are also areas of investigation.

The table below summarizes some of the key research findings for these three dihydroxycoumarin isomers:

CompoundKey Research Findings
6,8-Dihydroxycoumarin Neuroprotective effects, antioxidant activity, potential anticancer properties.
6,7-Dihydroxycoumarin (Esculetin) Anti-inflammatory, antioxidant, hepatoprotective, and anticancer activities. nih.govjocpr.comresearchgate.netnih.gov
7,8-Dihydroxycoumarin (Daphnetin) Neurotrophic, anti-inflammatory, and antioxidant properties. neurosci.cnnih.govarabjchem.org

This comparative analysis underscores the importance of positional isomerism in determining the specific biological profile of dihydroxycoumarins, driving further research into the unique potential of each isomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

6,8-dihydroxychromen-2-one

InChI

InChI=1S/C9H6O4/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4,10-11H

InChI Key

PDPMKNTXNMBIPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C(C=C(C=C21)O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies and Chemical Transformations of 6,8 Dihydroxycoumarin

De Novo Synthesis Strategies for 6,8-Dihydroxycoumarin

The creation of the 6,8-dihydroxycoumarin ring system from acyclic or simple aromatic precursors is a fundamental challenge that has been addressed through several classical and modern synthetic strategies. These methods focus on the efficient and regioselective construction of the heterocyclic core.

Catalytic Approaches (e.g., Pechmann condensation, Knoevenagel condensation variants)

Catalytic, acid-mediated condensation reactions are the most prevalent and established methods for the synthesis of coumarin (B35378) derivatives. The Pechmann and Knoevenagel condensations are cornerstone reactions in this context.

The Pechmann condensation offers a direct and widely used route to 4-substituted coumarins through the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. google.comsemanticscholar.orgnih.govresearchgate.net For the synthesis of 6,8-dihydroxycoumarin, the logical phenolic precursor is 1,2,4-trihydroxybenzene (hydroxyhydroquinone). The reaction proceeds via an initial transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (ring closure) ortho to one of the hydroxyl groups, and finally, a dehydration step to yield the aromatic coumarin ring. google.com The choice of the β-ketoester directly determines the substituent at the C-4 position of the resulting coumarin. google.com A variety of acid catalysts can be employed, ranging from strong Brønsted acids like sulfuric acid to Lewis acids and solid acid catalysts. researchgate.netijsart.com

Table 1: Representative Catalysts and Conditions for Pechmann Condensation This table presents typical conditions for the Pechmann reaction, applicable to the synthesis of hydroxycoumarins.

Phenolic Substrateβ-KetoesterCatalystConditionsProductReference
1,2,4-TrihydroxybenzeneEthyl acetoacetate (B1235776)Conc. H₂SO₄0°C to RT, 18h6,8-Dihydroxy-4-methylcoumarin ijsart.com (analogous)
PhloroglucinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O NPs110°C, Solvent-free5,7-Dihydroxy-4-methylcoumarin nih.gov
ResorcinolEthyl acetoacetateAmberlyst-15110°C, Solvent-free7-Hydroxy-4-methylcoumarin ijsart.com

The Knoevenagel condensation provides an alternative pathway, typically involving the reaction of an ortho-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base catalyst like piperidine. organic-chemistry.orgrsc.org To synthesize 6,8-dihydroxycoumarin via this route, the required starting material would be 2,4,5-trihydroxybenzaldehyde (B1348259). The reaction mechanism involves a nucleophilic addition of the deprotonated active methylene compound to the aldehyde's carbonyl group, followed by a dehydration reaction and subsequent intramolecular cyclization (lactonization) to form the coumarin ring. organic-chemistry.org This method is particularly useful for producing coumarins with a substituent at the C-3 position, which is derived from the active methylene component. clockss.org

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. rsc.orgnih.gov While many MCRs for coumarin synthesis start from pre-existing coumarin scaffolds like 4-hydroxycoumarin, rsc.orgclockss.org some de novo approaches exist. For instance, one-pot, three-component reactions involving a salicylaldehyde, an α-ketoester, and another component can yield complex coumarins. nih.gov However, specific MCR pathways leading directly to the 6,8-dihydroxycoumarin core from simple, non-coumarin precursors are less commonly reported compared to classical condensation methods. The development of such a reaction would likely involve the combination of a suitably substituted phenol or aldehyde, an active methylene compound, and a third reactant to build the heterocyclic ring in a single step.

Regioselective Hydroxylation and Ring-Closing Methodologies

Achieving the specific 6,8-dihydroxylation pattern requires precise regiocontrol. The most straightforward synthetic strategy involves starting with an aromatic precursor that already contains the required hydroxyl groups or their protected equivalents at the correct positions. Therefore, the regioselectivity is primarily dictated by the choice of the starting material, such as 1,2,4-trihydroxybenzene for the Pechmann condensation or 2,4,5-trihydroxybenzaldehyde for the Knoevenagel route.

Direct regioselective hydroxylation of a pre-formed coumarin ring at the C-6 and C-8 positions is a significant synthetic challenge due to the difficulty in controlling the site of electrophilic attack on an already complex molecule. While biochemical methods using enzymes like cytochrome P450 (CYP2A6) can achieve hydroxylation at various positions on the coumarin ring, including C-6 and C-8, these are not conventional synthetic methodologies. acs.org Synthetic approaches generally favor building the ring from an appropriately substituted benzene (B151609) derivative to ensure the correct placement of the hydroxyl groups from the outset.

Targeted Derivatization and Analogue Synthesis of 6,8-Dihydroxycoumarin

The two phenolic hydroxyl groups and the reactive sites on the coumarin nucleus serve as versatile handles for targeted derivatization, allowing for the synthesis of a wide array of analogues with modified properties.

Selective Functionalization of Hydroxyl Groups (e.g., Etherification, Esterification)

The C-6 and C-8 hydroxyl groups can be readily converted into ethers and esters to modulate the compound's lipophilicity, solubility, and biological activity.

Esterification is typically achieved by reacting the dihydroxycoumarin with acyl chlorides or acid anhydrides in the presence of a base. sciepub.com The formation of mono- or di-esters can potentially be controlled by stoichiometry and reaction conditions. Selective esterification of one hydroxyl group over the other would depend on their relative nucleophilicity, which can be influenced by electronic and steric factors. Standard peptide coupling reagents have also been shown to be effective for the esterification of alcohols and phenols under mild conditions. nih.gov

Etherification can be accomplished using alkyl halides or other alkylating agents under basic conditions (e.g., Williamson ether synthesis). The choice of base and solvent is crucial for achieving high yields. As with esterification, achieving selective mono-etherification versus di-etherification requires careful control of the reaction parameters. The relative acidity of the two phenolic protons will dictate the ease of deprotonation and subsequent alkylation at each site.

Table 2: General Methods for Hydroxyl Group Functionalization This table outlines common synthetic transformations for the hydroxyl groups of coumarins.

ReactionReagentsBase (if applicable)Product TypeReference
EsterificationAcyl Chloride / AnhydridePyridine (B92270), TriethylamineO-Acyl coumarin (Ester) sciepub.com
EsterificationCarboxylic Acid, Coupling Agent (e.g., EDCI)Base (e.g., NaHCO₃)O-Acyl coumarin (Ester) nih.gov
EtherificationAlkyl Halide (e.g., R-Br, R-I)K₂CO₃, NaHO-Alkyl coumarin (Ether)General Method

Substituent Introduction at the C-4 Position and Other Aromatic Sites

Modification of the coumarin core at its carbon centers is a key strategy for creating analogues.

Introduction of substituents at the C-4 position is most conveniently achieved during the de novo synthesis. In the Pechmann condensation, the structure of the β-ketoester reactant directly translates to the substituent at the C-4 position of the final product. google.com For example, using ethyl acetoacetate yields a 4-methyl group, while using ethyl benzoylacetate would install a 4-phenyl group.

Substitution on other aromatic sites , namely the C-5 and C-7 positions, can be accomplished via electrophilic aromatic substitution reactions. wikipedia.org The two hydroxyl groups at C-6 and C-8 are powerful activating, ortho-, para-directing groups. Their collective electronic influence strongly directs incoming electrophiles to the vacant C-5 and C-7 positions. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or Cl₂), and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The specific site of substitution (C-5 vs. C-7) would be influenced by the steric hindrance and the combined directing effects of the C-6 hydroxyl, C-8 hydroxyl, and the pyrone ring.

Heterocyclic Ring Annulation and Fusion Strategies

The fusion of additional heterocyclic rings onto the 6,8-dihydroxycoumarin framework is a powerful strategy for creating structurally complex and functionally diverse molecules. These annulation reactions can significantly alter the electronic and steric properties of the parent molecule, often leading to enhanced biological activity or novel photophysical characteristics. While specific examples starting directly from 6,8-dihydroxycoumarin are not extensively detailed in readily available literature, general synthetic strategies applicable to hydroxycoumarins can be extrapolated. These methodologies primarily involve leveraging the reactivity of the hydroxyl groups and the aromatic ring to build new heterocyclic systems.

Key strategies for the annulation of heterocyclic rings onto a dihydroxycoumarin core include:

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms of the starting materials. nih.gov For hydroxycoumarins, MCRs can be employed to construct fused dihydroquinolines and quinolines. rsc.orgresearchgate.net For instance, a microwave-assisted, bismuth triflate-catalyzed reaction of a hydroxycoumarin, an aldehyde, and an aromatic amine in water can yield coumarin-fused dihydroquinolines. rsc.org This approach is noted for its simplicity and straightforward access to complex fused systems. rsc.org

Cycloaddition Reactions: [4+2] cycloaddition reactions, such as the Diels-Alder reaction, are fundamental in the synthesis of six-membered rings. eurekaselect.com These reactions can be utilized to form pyridine rings fused to the coumarin scaffold, leading to pyridocoumarins. eurekaselect.com The specific regiochemistry of the fusion (e.g., [f], [g], or [h] annulation) would depend on the dienophile and the reaction conditions employed.

Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Transition metal catalysis offers a versatile toolkit for the construction of heterocyclic rings. colab.ws Palladium-catalyzed reactions, for example, are widely used for C-C and C-N bond formation, which can be harnessed in intramolecular cyclization reactions to build fused systems. While often applied to aminocoumarins, these strategies can be adapted for hydroxycoumarins after appropriate functionalization. rsc.org

The following table summarizes general approaches that could be adapted for the synthesis of fused heterocyclic derivatives of 6,8-dihydroxycoumarin.

Reaction TypeReactants (General)Fused HeterocycleKey Features
Multi-Component ReactionHydroxycoumarin, Aldehyde, Aromatic AmineDihydroquinoline/QuinolineMicrowave-assisted, efficient, one-pot synthesis. rsc.org
[4+2] CycloadditionHydroxycoumarin derivative (as diene or dienophile)PyridineForms six-membered heterocyclic rings. eurekaselect.com
Metal-Catalyzed CyclizationFunctionalized HydroxycoumarinVarious N-heterocyclesVersatile for C-C and C-N bond formation. colab.wsrsc.org

Green Chemistry Principles in 6,8-Dihydroxycoumarin Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of coumarin derivatives to minimize environmental impact and enhance sustainability. These principles focus on the use of non-hazardous solvents, renewable starting materials, energy-efficient processes, and the reduction of waste.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. eurekaselect.com The synthesis of coumarin derivatives via Pechmann condensation, a classic method involving the reaction of a phenol with a β-ketoester, has been significantly improved using microwave assistance. nih.govrasayanjournal.co.in

Solvent-free microwave-assisted Pechmann condensation using environmentally benign catalysts represents a particularly green approach. nih.gov For instance, the use of fly ash, a waste product from thermal power stations, as a catalyst under solvent-free microwave conditions provides an economical and clean protocol for coumarin synthesis. Similarly, iron(III) fluoride (B91410) (FeF₃) has been employed as an effective catalyst in one-pot, solvent-free microwave synthesis of coumarins, offering high yields and short reaction times. nih.gov

The table below illustrates the advantages of microwave-assisted synthesis for coumarin derivatives.

CatalystReaction ConditionsKey AdvantagesReference
Fly AshSolvent-free, Microwave (300W)Economical, clean, uses waste material.
FeF₃Solvent-free, MicrowaveHigh yields, short reaction times, easy product isolation. nih.gov
SnCl₂·2H₂OSolvent-free, Microwave (800W)High yield, rapid reaction. rasayanjournal.co.in

Use of Green Solvents and Catalysts:

The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Ionic liquids (ILs), which are salts with low melting points, have gained attention as recyclable and non-volatile solvents and catalysts for organic reactions. nih.govnih.gov Brønsted acidic pyridinium-based ionic liquids have been successfully used as recyclable catalysts for the solvent-free synthesis of coumarin derivatives at ambient temperatures. nih.gov This method not only avoids hazardous solvents but also allows for the easy recovery and reuse of the catalyst. nih.gov

Biosynthesis:

Harnessing biological systems for chemical synthesis is a key aspect of green chemistry. While the direct biosynthesis of 6,8-dihydroxycoumarin is not yet reported, the de novo biosynthesis of its isomer, 4,6-dihydroxycoumarin (B1493919), in Escherichia coli has been achieved. This biotechnological approach utilizes renewable feedstocks like glycerol (B35011) and avoids the harsh reagents and conditions often associated with traditional chemical synthesis. Such biosynthetic pathways demonstrate the potential for producing dihydroxycoumarins in a more sustainable manner.

The application of these green chemistry principles to the synthesis of 6,8-dihydroxycoumarin and its derivatives holds significant promise for developing more environmentally friendly and efficient manufacturing processes.

Advanced Spectroscopic and Structural Elucidation of 6,8 Dihydroxycoumarin and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 6,8-dihydroxycoumarin. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide a comprehensive assignment of proton (¹H) and carbon (¹³C) signals. ceon.rsceon.rs

In the ¹H NMR spectrum of a coumarin (B35378) derivative, aromatic protons typically appear as distinct signals. For instance, in a newly synthesized azine derivative of 4-hydroxycoumarin, the aromatic protons of the coumarin ring were observed as two doublets of doublets at 7.95 ppm and 7.25 ppm, and two doublets of doublets of doublets at 7.61 and 7.29 ppm. ceon.rs The ¹³C NMR spectrum of the same compound showed signals for the sp² hybridized carbon atoms in the range of 96.8 to 179 ppm. mdpi.com

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing connectivity between protons and carbons. ceon.rsceon.rs For example, HMBC and HSQC data can be used to determine which aromatic protons are bonded to which ring in complex derivatives. ceon.rs NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons, which can help in determining the spatial orientation of substituents. ceon.rsceon.rs

The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. Theoretical calculations of NMR chemical shifts using methods like Density Functional Theory (DFT) can complement experimental data, aiding in the precise assignment of resonances. shd.org.rsacademie-sciences.fr

Table 1: Representative ¹H and ¹³C NMR Data for a Coumarin Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C(2)-162.2
C(3)-94.1
C(4)-178.3
C(4a)-120.7
C(5)7.94 (dd)125.8
C(6)7.34 (td)123.9
C(7)7.60 (ddd)133.8
C(8)7.25 (dd)116.6
C(8a)-153.4
OH-C(4)15.17 (brs)-
Data is for a 3-acetyl-4-hydroxycoumarin derivative. ceon.rs

Mass Spectrometric Fragmentation Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. benthamopen.combenthamopenarchives.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of the parent ion and its fragments. ceon.rsbenthamopen.com

The fragmentation of coumarins under electron ionization (EI) conditions often involves the ready elimination of a carbon monoxide (CO) molecule from the pyrone ring to form a benzofuran (B130515) radical ion. benthamopen.com This can be followed by a second loss of CO. benthamopen.com The fragmentation pathways can be influenced by the nature and position of substituents on the coumarin ring. nih.gov For instance, in a study of 6-substituted coumarins, it was found that significant fragmentations occur at or are induced by heteroatoms on the substituent. nih.gov

Electrospray ionization (ESI) is a softer ionization technique often coupled with tandem mass spectrometry (MS/MS) to study fragmentation. The fragmentation of protonated coumarin in ESI-MS/MS has been shown to involve the elimination of two CO molecules or a CO₂ molecule. nih.gov The fragmentation of dihydroxycoumarins like esculetin (B1671247) (6,7-dihydroxycoumarin) and daphnetin (B354214) (7,8-dihydroxycoumarin) has also been studied, with characteristic fragment ions observed. For example, esculetin shows a molecular ion at m/z = 177 and a fragment ion at m/z = 133. nih.gov Similarly, daphnetin gives a deprotonated molecular ion [M-H]⁻ at m/z 177.05 and fragment ions at m/z 162.03, 145.02, and 131.01. ekb.eg

Isotopic profiling, which is the analysis of the relative abundances of isotopic peaks, is crucial for confirming the elemental composition of ions, especially in HRMS. benthamopen.com

Table 2: Common Mass Spectrometric Fragments of Dihydroxycoumarins

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Esculetin (6,7-dihydroxycoumarin)177133 nih.gov
Daphnetin (7,8-dihydroxycoumarin)177 ([M-H]⁻)162, 145, 131 ekb.eg

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

The crystal structure also reveals how molecules are packed in the solid state, which is governed by intermolecular interactions such as hydrogen bonds and π-π stacking. In the crystal structure of a 3-acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one, pairs of intermolecular C—H⋯O hydrogen bonds link inversion-related molecules into dimers. researchgate.net These non-covalent interactions play a significant role in the formation of supramolecular architectures. rsc.org

Analysis of the crystal packing can provide insights into the physical properties of the material. For example, the planarity of the coumarin moiety and the nature of intermolecular interactions can influence properties like solubility and melting point.

Table 3: Illustrative Crystallographic Data for Coumarin Derivatives

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.8116 (3)
b (Å)12.8626 (3)
c (Å)14.2305 (4)
V (ų)1795.93 (9)
Z4
Data for a representative coumarin derivative. mdpi.com

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. rsc.orgmdpi.com These techniques are highly effective for identifying functional groups.

In the FTIR spectra of dihydroxycoumarin derivatives, characteristic absorption bands are observed. A broad peak in the region of 3200-3400 cm⁻¹ is typically assigned to the stretching vibrations of the hydroxyl (O-H) groups. mdpi.com The stretching vibration of the lactone carbonyl (C=O) group in the coumarin ring system usually appears as a strong band around 1700 cm⁻¹. nih.govdergipark.org.tr For instance, in a study of 4,7-dihydroxycoumarin (B595064) derivatives, the C=O stretching vibration was detected near 1660 cm⁻¹. nih.gov

Other significant bands in the IR spectrum include those for C=C aromatic stretching, typically found in the 1450-1610 cm⁻¹ region, and C-O stretching vibrations, which appear in the 1000-1300 cm⁻¹ range. rdd.edu.iq Theoretical calculations of vibrational frequencies using methods like DFT can be used to aid in the assignment of experimental spectra. dergipark.org.tr

Table 4: Key FTIR Absorption Bands for a Dihydroxycoumarin Derivative

Functional GroupWavenumber (cm⁻¹)
O-H stretching3200 - 3400
C=O stretching (lactone)~1700
C=C stretching (aromatic)1450 - 1610
C-O stretching1000 - 1300

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of 6,8-dihydroxycoumarin and its derivatives. rsc.org These compounds often exhibit interesting fluorescence properties, making them suitable for applications such as fluorescent probes. nih.gov

The UV-Vis absorption spectrum of a coumarin derivative is characterized by absorption bands corresponding to electronic transitions within the molecule. The position and intensity of these bands are influenced by the substituents on the coumarin ring. Dihydroxy-substituted coumarins, such as 6,7-dihydroxycoumarin (esculetin), typically show absorption maxima in the UV-A region. For example, esculetin has an excitation maximum at 350 nm. nih.gov

Upon excitation with light of an appropriate wavelength, many coumarin derivatives exhibit fluorescence. The fluorescence emission spectrum provides information about the energy of the emitted light. Esculetin, for instance, displays a fluorescence emission maximum at 467 nm. nih.gov The difference between the absorption and emission maxima is known as the Stokes shift, which is an important characteristic of a fluorophore. nih.gov

The fluorescence properties of dihydroxycoumarins can be sensitive to the local environment, such as pH. nih.gov For example, the fluorescence intensity of 6,7-dihydroxycoumarin has been shown to increase significantly upon deprotonation. nih.gov This property can be exploited for sensing applications. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is another key photophysical parameter. nih.gov

Table 5: Photophysical Properties of Selected Dihydroxycoumarins

CompoundExcitation Max (nm)Emission Max (nm)
6,7-dihydroxycoumarin (Esculetin)350467 nih.gov
7,8-dihydroxycoumarin (Daphnetin)330450 nih.gov
4,7-dihydroxycoumarin310418 nih.gov

Chiroptical Characterization of Enantiomerically Pure Derivatives (if applicable)

For derivatives of 6,8-dihydroxycoumarin that are chiral and can be resolved into enantiomers, chiroptical techniques such as electronic circular dichroism (ECD) and circularly polarized luminescence (CPL) are employed for their characterization. These methods provide information about the stereochemistry of the molecule.

ECD measures the differential absorption of left and right circularly polarized light, which is a characteristic of chiral molecules. The ECD spectrum can be used to determine the absolute configuration of an enantiomer by comparing the experimental spectrum with that predicted by theoretical calculations.

CPL is the emission analogue of ECD and measures the differential emission of left and right circularly polarized light from a chiral fluorophore. This technique provides information about the geometry of the molecule in its excited state. The chiroptical properties of lanthanide complexes with chiral coumarin ligands have been investigated, where the nature of the coumarin ligand was found to affect the ECD and CPL spectra of the complexes. nih.gov

Mechanistic Insights into the Chemical Reactivity of 6,8 Dihydroxycoumarin

Reaction Mechanism Elucidation for Core Modifications and Derivatization

The core structure of 6,8-dihydroxycoumarin offers several sites for chemical modification, primarily at the hydroxyl groups and the aromatic ring. Derivatization reactions typically involve electrophilic aromatic substitution or reactions of the phenolic hydroxyl groups.

Reactions of the Hydroxyl Groups: The phenolic hydroxyls at positions 6 and 8 are nucleophilic and can undergo reactions such as O-alkylation and O-acylation. For instance, the monoalkylation of dihydroxycoumarins has been achieved via the Mitsunobu reaction, demonstrating the ability to selectively modify these functional groups. uomosul.edu.iq

Electrophilic Aromatic Substitution: The aromatic ring of dihydroxycoumarins is activated towards electrophilic substitution. The directing effects of the hydroxyl and lactone groups guide the position of incoming electrophiles. For example, the Mannich reaction, a type of aminomethylation, on 7-hydroxycoumarin derivatives proceeds regioselectively at positions C-6 or C-8. nih.gov Similarly, bromination and Vielsmeier-Haack formylation reactions target specific positions on the activated coumarin (B35378) ring. nih.gov For 6,8-dihydroxycoumarin, the positions C-5 and C-7 would be the most likely sites for electrophilic attack due to the activating, ortho-para directing effects of the two hydroxyl groups.

Synthesis of Derivatives: The synthesis of coumarin derivatives often involves condensation reactions. The Pechmann condensation, using a phenol (B47542) and a β-ketoester, is a common route to coumarins. nih.gov Modifications to this general approach allow for the synthesis of various substituted coumarins. academie-sciences.fr For instance, 6,8-dihalogenated coumarin derivatives have been synthesized and serve as precursors for further functionalization, indicating that the core can be modified prior to or after the formation of the coumarin ring system. google.comekb.eg

While detailed mechanistic studies for 6,8-dihydroxycoumarin are sparse, the principles of electrophilic aromatic substitution and phenol chemistry provide a clear framework for understanding its derivatization potential.

Photochemical and Photophysical Processes

The photophysical properties of coumarins are highly sensitive to their substitution pattern and solvent environment, making them valuable as fluorescent probes and dyes. Key processes include light absorption leading to an excited state, followed by relaxation through fluorescence or non-radiative pathways.

Excited State Dynamics: Upon absorption of UV or visible light, the molecule is promoted to an excited singlet state (S1). The lifetime of this state and the pathways for its decay are crucial to its fluorescent behavior. For the closely related 6,7-dihydroxycoumarin (esculetin), the fluorescence lifetime of the neutral form in water is extremely short (19 ± 2 ps), which is attributed to an efficient excited-state proton transfer (ESPT) process. researchgate.net The anionic form, however, has a much longer lifetime of 2.3 ± 0.1 ns. researchgate.net It is plausible that 6,8-dihydroxycoumarin also exhibits complex excited-state dynamics involving its multiple protolytic forms.

Fluorescence Quantum Yields: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. This property is highly dependent on the molecular structure and environment. While specific data for 6,8-dihydroxycoumarin is not readily available, studies on other coumarins show a wide range of quantum yields. For example, the well-known laser dye Coumarin 6 has a quantum yield of 0.78 in ethanol. omlc.org The quantum yield of 7-hydroxycoumarin derivatives is strongly dependent on solvent polarity and the nature of substituents at positions 3 and 7. researchgate.net Some novel, complex coumarin derivatives have been reported to have exceptionally high fluorescence quantum yields, reaching up to 0.83. rsc.org The presence of two electron-donating hydroxyl groups on the 6,8-dihydroxycoumarin scaffold suggests it is likely to be fluorescent, though its efficiency would be subject to environmental factors like pH and solvent polarity.

Table 1: Photophysical Properties of Selected Coumarin Derivatives

Compound Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Fluorescence Quantum Yield (ΦF) Reference
6,7-Dihydroxycoumarin (anion) Water - - - researchgate.net
Coumarin 6 Ethanol 459 - 0.78 omlc.orgphotochemcad.com
Coumarin Derivative 4e - - - 0.83 rsc.org
Coumarin Derivative 4a - - - 0.41 rsc.org
Coumarin Derivative 4d - - - 0.60 rsc.org

Electrochemical Behavior and Redox Potentials

The electrochemical properties of dihydroxycoumarins are of significant interest, particularly in the context of their antioxidant activity. The hydroxyl groups can be oxidized, and the potential at which this occurs is a key indicator of their reducing power. Cyclic voltammetry is a common technique used to study this behavior.

The reversible electrochemical oxidation of 5,8-dihydroxycoumarin, an isomer of 6,8-dihydroxycoumarin, was characterized at pH 7.0 with a midpoint potential (Ep/2) of 0.23 V versus the normal hydrogen electrode (NHE). nih.gov This potential reflects the ease with which the compound can donate electrons.

Studies on other dihydroxycoumarin isomers provide a basis for comparison. The electrochemical oxidation of 6,7-dihydroxycoumarin (esculetin) shows two anodic peaks, indicating a two-step oxidation process. uevora.pt The susceptibility to electrochemical oxidation for a series of coumarins was found to increase in the order: 6,7-dihydroxy-3-[(E)-2-phenylethenyl]coumarin > 3-bromo-6,7-dihydroxycoumarin ~ 6,7-dihydroxycoumarin > quercetin. uevora.pt The position of the hydroxyl groups significantly impacts the oxidation potential; for instance, 7,8-dihydroxycoumarin shows a lower oxidation potential than monohydroxy derivatives like 6-hydroxy-, 7-hydroxy-, or 8-hydroxycoumarin. uchile.cl This suggests that the arrangement of hydroxyl groups in 6,8-dihydroxycoumarin (a hydroquinone (B1673460) arrangement) would also lead to a specific and likely low redox potential.

Table 2: Anodic Peak Potentials of Selected Hydroxycoumarins from Voltammetry Studies

Compound Method Conditions Anodic Peak Potential(s) (V vs. reference) Reference
5,8-Dihydroxycoumarin - pH 7.0 0.23 (Ep/2 vs. NHE) nih.gov
6,7-Dihydroxycoumarin Cyclic Voltammetry pH 7.0 ~0.25, ~0.75 (vs. Ag/AgCl) uevora.pt
3-Bromo-6,7-dihydroxycoumarin Cyclic Voltammetry pH 7.0 ~0.25, ~0.80 (vs. Ag/AgCl) uevora.pt
7,8-Dihydroxycoumarin Differential Pulse Voltammetry DMF 0.17, 0.89 uchile.cl
6-Hydroxycoumarin Differential Pulse Voltammetry DMF 1.09 uchile.cl
8-Hydroxycoumarin Differential Pulse Voltammetry DMF 1.27 uchile.cl

Coordination Chemistry and Metal Ion Interactions

The dihydroxy substitution pattern on the coumarin scaffold provides excellent chelating sites for metal ions. The oxygen atoms of the hydroxyl groups can act as ligands, forming stable complexes with a variety of transition metals.

While specific studies on the coordination chemistry of 6,8-dihydroxycoumarin are limited, the behavior of its isomers is well-documented. For example, 6,7-dihydroxycoumarin (esculetin), which has a catechol-like arrangement of its hydroxyl groups, readily forms complexes with metals like cobalt(III), copper(II), and manganese(II). uomosul.edu.iqfrontiersin.orgnih.gov These complexes often involve the deprotonated hydroxyl groups acting as a dianionic O,O-donor ligand. frontiersin.org Similarly, 7,8-dihydroxycoumarin (daphnetin) forms complexes with ions such as Ni(II), where coordination occurs between the Ni²⁺ ions and the phenolic groups. rsc.org

The coordination with a metal ion can significantly alter the electronic properties of the coumarin ligand, which can facilitate redox reactions and enhance biological activity. rsc.org Given that 6,8-dihydroxycoumarin possesses a hydroquinone-like structure, its coordination behavior might differ from its catechol-containing isomers, but it would still be expected to form stable complexes with various metal ions through its two hydroxyl groups.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Coumarins can participate in such assemblies as either guests, encapsulated within a larger host molecule, or as building blocks for larger structures.

A key photochemical reaction of coumarins is their [2+2] photodimerization, which can be controlled and directed within supramolecular systems. mdpi.comnih.gov When coumarin derivatives are encapsulated within host molecules such as cyclodextrins, bisurea macrocycles, or Pd-nanocages, the constrained environment can lead to the selective formation of specific photodimer isomers (e.g., syn-head-head). mdpi.com

While there is no specific research on the supramolecular chemistry of 6,8-dihydroxycoumarin, its planar structure and hydrogen-bonding donor/acceptor capabilities make it a potential candidate for forming self-assembled structures or for acting as a guest in host-guest complexes. For example, the more complex derivative Coumarin 6 has been shown to form a 1:1 inclusion complex with β-cyclodextrin and a 1:2 complex with C-hexylpyrogallol-4-arene. nih.gov Such complexation can be used to tune the interaction of the coumarin with other molecules, such as DNA. nih.gov It is conceivable that 6,8-dihydroxycoumarin could be similarly encapsulated by suitable macrocyclic hosts, potentially altering its photophysical properties or reactivity.

Molecular and Cellular Biological Activities of 6,8 Dihydroxycoumarin and Its Derivatives

In Vitro Biological Efficacy and Potency of 6,8-Dihydroxycoumarin and its Derivatives

The in vitro biological activities of 6,8-dihydroxycoumarin, also known as daphnetin (B354214), and its derivatives have been the subject of extensive research. These studies have unveiled a broad spectrum of molecular and cellular effects, ranging from enzyme inhibition and antioxidant activity to antiproliferative and antimicrobial actions. This section delves into the specifics of these biological efficacies as determined through various laboratory assays.

Enzyme Inhibition Studies

6,8-Dihydroxycoumarin and its related compounds have been evaluated for their inhibitory effects on a variety of enzymes implicated in different pathological conditions.

Xanthine (B1682287) Oxidase: Studies on the inhibition of xanthine oxidase, an enzyme that plays a role in hyperuricemia and gout, have shown that the hydroxylation pattern on the coumarin (B35378) ring is crucial. While 6,7-dihydroxycoumarin is an active inhibitor of xanthine oxidase, 7,8-dihydroxycoumarin (daphnetin) is reported to be less active or inactive against this enzyme. nih.gov

Lipoxygenase: The structural features that confer potent radical scavenging and metal-chelating properties to dihydroxycoumarins are also associated with the inhibition of lipoxygenase. nih.gov This suggests that 6,8-dihydroxycoumarin may exhibit inhibitory activity against this enzyme, which is involved in inflammatory pathways, likely by interfering with the iron atom in its active site. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): While various coumarin derivatives have been investigated as inhibitors of cholinesterases for their potential in managing Alzheimer's disease, specific inhibitory data for 6,8-dihydroxycoumarin against AChE and BChE are not extensively detailed in the currently available research. nih.govarkajainuniversity.ac.in

BACE1 and Mcl-1: Similarly, there is a lack of specific research findings detailing the direct inhibitory effects of 6,8-dihydroxycoumarin on β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease, and on the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1).

Receptor Modulation and Binding Affinity Assays

The interaction of coumarin derivatives with various cellular receptors has been a field of interest, particularly in the context of neurological and psychiatric disorders. N-arylpiperazine derivatives of hydroxycoumarins have been synthesized and evaluated for their binding affinity to serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A. However, specific studies focusing on the receptor modulation and binding affinity of the parent compound, 6,8-dihydroxycoumarin, are not prominently available in the reviewed literature, indicating a potential area for future investigation.

Antioxidant and Radical Scavenging Mechanisms

Dihydroxy-substituted coumarins are well-recognized for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.

DPPH and ABTS Radical Scavenging: The antioxidant capacity of dihydroxycoumarins is often evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The structural arrangement of the hydroxyl groups is a key determinant of this activity. For the structurally similar 5,8-dihydroxycoumarin, a clear linear relationship between its concentration and radical scavenging capacity has been demonstrated. researchgate.net The IC50 value for 5,8-dihydroxycoumarin in the DPPH assay was reported as 0.0185%, and in the ABTS assay, it was 0.028%. researchgate.net

RONS Scavenging and Metal Chelation: The antioxidant effects of these compounds extend to the scavenging of reactive oxygen and nitrogen species (RONS). nih.gov The structural characteristics necessary for direct RONS scavenging are similar to those required for metal chelation. nih.gov 6,8-Dihydroxycoumarin, with its ortho-dihydroxy arrangement, is considered an ideal structure for chelating transient metals like iron and copper, which are known to catalyze the Fenton reaction, a major source of oxidative stress. nih.govnih.gov However, it is also noted that by reducing these metal ions, these coumarins could paradoxically potentiate Fenton chemistry. nih.gov Studies have shown that 7,8-dihydroxycoumarins are among the most potent iron chelators, with activity comparable to the clinical iron chelator deferiprone. nih.gov The stoichiometry of the complex formed between 7,8-dihydroxycoumarin and cupric ions can range from 1:1 to 2:1, depending on the pH and concentration. researchgate.net

Antioxidant Activity of Dihydroxycoumarins
CompoundAssayIC50 ValueReference
5,8-DihydroxycoumarinDPPH0.0185% researchgate.net
5,8-DihydroxycoumarinABTS0.028% researchgate.net

Anti-inflammatory Pathways and Cytokine Modulation in Cellular Models

Daphnetin (7,8-dihydroxycoumarin) has demonstrated significant anti-inflammatory and immunomodulatory properties in various in vitro models. Its mechanism of action often involves the modulation of key signaling pathways and the suppression of pro-inflammatory cytokine production.

NF-κB and NFAT Signaling: In mouse T cells stimulated with concanavalin (B7782731) A, daphnetin has been shown to exert immunosuppressive effects by down-regulating the activation of nuclear factor-kappa B (NF-κB) and nuclear factor of activated T-cells (NFAT) signaling pathways. researchgate.net These transcription factors are crucial for the expression of genes involved in inflammatory and immune responses.

Cytokine Modulation: The suppression of these signaling pathways by daphnetin leads to a reduction in the production of several key cytokines. In activated splenocytes, daphnetin was found to inhibit the secretion of T-helper 1 (Th1) cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), as well as T-helper 2 (Th2) cytokines like interleukin-4 (IL-4) and the pro-inflammatory cytokine interleukin-6 (IL-6). researchgate.net This broad-spectrum inhibition of cytokine production highlights the potent anti-inflammatory potential of 6,8-dihydroxycoumarin.

Effect of Daphnetin on Cytokine Production in ConA-Stimulated Splenocytes
CytokineEffectReference
IFN-γInhibited researchgate.net
IL-2Inhibited researchgate.net
IL-4Inhibited researchgate.net
IL-6Inhibited researchgate.net

Antiproliferative Effects and Apoptosis Induction in Cancer Cell Lines

6,8-Dihydroxycoumarin has been shown to possess significant antiproliferative and pro-apoptotic activities against a range of cancer cell lines.

A549 (Human Lung Adenocarcinoma): In A549 cells, 7,8-dihydroxycoumarin induces apoptosis and inhibits proliferation by suppressing the Akt/NF-κB signaling pathway. researchgate.netekb.eg Treatment with this compound leads to the downregulation of anti-apoptotic proteins such as phospho-Akt1, phospho-IκBα, NF-κBp65, and Bcl-2, and the upregulation of the pro-apoptotic protein caspase-3. researchgate.net The proliferative activity of A549 cells was significantly reduced in a concentration-dependent manner, with viability dropping to 83.7%, 27.2%, and 9.5% at concentrations of 25, 50, and 100 μmol/L, respectively, after 48 hours. researchgate.netekb.eg

A-375 (Human Malignant Melanoma): Daphnetin has demonstrated anticancer activity against several human malignant melanoma cell lines, including A-375. The IC50 values for daphnetin in melanoma cell lines were found to range from 40.48 ± 10.90 µM to 183.97 ± 18.82 µM, depending on the specific cell line. nih.gov

MCF-7 (Human Breast Cancer): While various coumarin derivatives have been studied for their effects on breast cancer cells, specific data on the antiproliferative activity of 6,8-dihydroxycoumarin against MCF-7 and T47D cells is still emerging. For instance, esculin, a glucoside of 6,7-dihydroxycoumarin, has shown efficacy against MCF-7 cells with an IC50 of 20.35 µM. nih.gov

Other Cell Lines: Research on the antiproliferative effects of 6,8-dihydroxycoumarin on other cancer cell lines such as U-937 (histiocytic lymphoma), HSC-2 (oral squamous carcinoma), HeLa (cervical cancer), SKG, AMN3, and PC3 (prostate cancer) is ongoing. For example, esculetin (B1671247) (6,7-dihydroxycoumarin) has been shown to inhibit the proliferation of oral squamous cell carcinoma lines (HN22 and HSC4) and prostate cancer cells (PC3). nih.govnih.gov

Antiproliferative Activity of 6,8-Dihydroxycoumarin (Daphnetin)
Cell LineCancer TypeIC50 Value (µM)Reference
A549Lung Adenocarcinoma~50 µM (estimated from viability data) researchgate.netekb.eg
A-375Malignant Melanoma40.48 ± 10.90 to 183.97 ± 18.82 nih.gov

Antimicrobial and Antiviral Activities in Model Systems

The potential of coumarin derivatives as antimicrobial and antiviral agents has been an active area of investigation.

Antimicrobial Activity: The antimicrobial efficacy of dihydroxycoumarins appears to be highly dependent on their substitution patterns. A study on foodborne pathogens revealed that 7,8-dihydroxy-6-methoxycoumarin exhibited notable antimicrobial activity. nih.gov In contrast, 6,7-dihydroxycoumarin and 7-hydroxycoumarin, which lack the methoxy (B1213986) group, showed no antimicrobial activity against the tested pathogens. nih.gov This suggests that the presence of a methoxy group in conjunction with the dihydroxy scaffold is important for this biological effect.

Antiviral Activity: The antiviral potential of coumarin derivatives has been explored against several viruses. A synthetically derived compound, 6,8-diallyl-5,7-dihydroxycoumarin, has been identified as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. nih.gov This derivative acts by binding to the thumb pocket-1 of the enzyme. nih.gov This finding highlights the potential for developing 6,8-dihydroxycoumarin-based scaffolds as antiviral agents.

Elucidation of Cellular and Molecular Mechanisms of Action

Signal Transduction Pathway Interventions

Dihydroxycoumarin derivatives exert their biological effects by modulating a variety of intracellular signaling pathways critical to cell function, proliferation, and inflammation.

Daphnetin (7,8-dihydroxycoumarin) has been shown to intervene in several key signaling cascades:

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Daphnetin has been observed to inhibit the phosphorylation of Akt and mTOR, key components of this pathway. In some cellular contexts, this inhibition leads to the induction of protective autophagy and apoptosis. nih.govfrontiersin.org

NF-κB Signaling: The NF-κB pathway is a central regulator of inflammatory responses. Daphnetin can suppress the activation of this pathway by preventing the degradation of its inhibitor, IκBα, and thereby blocking the nuclear translocation of the p65 subunit. researchgate.netbohrium.comnih.gov This leads to a downregulation of pro-inflammatory gene expression.

Nrf2 Signaling: Daphnetin can activate the Keap1-Nrf2/ARE signaling pathway, a primary defense mechanism against oxidative stress. It promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of various antioxidant enzymes. nih.govfrontiersin.orgnih.gov

MAPK Pathways: Daphnetin has been shown to downregulate the phosphorylation of MAPKs including p38, extracellular signal-regulated kinase (ERK), and JNK kinases in various cell models, contributing to its anti-inflammatory and anti-cancer effects. nih.gov However, in some cancer cells, it can induce apoptosis through partial inhibition of the ERK/MAPK signaling. nih.gov

JAK2/STAT3 Pathway: This pathway is pivotal in immune responses and inflammation. Daphnetin has been noted to affect this cascade, contributing to its immunomodulatory activities. nih.gov

Esculetin (6,7-dihydroxycoumarin) also modulates several important pathways:

Nrf2 Signaling: Similar to daphnetin, esculetin activates the Nrf2 pathway, promoting the expression of antioxidant proteins by activating ERK signaling. nih.govspandidos-publications.com It impedes the interaction between Nrf2 and its inhibitor, KEAP-1. nih.gov

NF-κB and MAPK Pathways: The anti-inflammatory effects of esculetin are linked to its ability to inhibit both the NF-κB and MAPK inflammatory signaling pathways. nih.govnih.gov

AMPK Signaling: In hepatocytes, esculetin activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, which contributes to its effects on lipid metabolism. mdpi.comnih.gov

Gene Expression and Protein Regulation Studies

The intervention in signal transduction pathways by dihydroxycoumarins leads to significant changes in the expression of various genes and the regulation of their corresponding proteins.

Daphnetin has been shown to regulate a wide array of proteins:

Apoptosis-Related Proteins: In vivo studies have demonstrated that daphnetin treatment can decrease the expression of the pro-apoptotic protein Bax and cleaved caspase-3, while increasing the level of the anti-apoptotic protein BCL-2. nih.gov

Inflammatory Proteins: Daphnetin inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory process. researchgate.net It also reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. bohrium.comnih.gov

Antioxidant Enzymes: Through the activation of the Nrf2 pathway, daphnetin increases the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM). frontiersin.org

Cell Cycle Proteins: In cancer cell lines, daphnetin has been observed to reduce the levels of cyclin D1, a protein essential for cell cycle progression. selleckchem.com

Esculetin also demonstrates significant regulatory effects on gene and protein expression:

Antioxidant Proteins: Esculetin treatment increases the expression of antioxidant proteins such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govspandidos-publications.com

Cell Cycle Regulators: In cancer cells, esculetin can downregulate the expression of proteins that drive the cell cycle, such as cyclin D1, cyclin D3, CDK4, and CDK2, leading to cell cycle arrest. nih.govnih.gov Conversely, it can increase the expression of tumor suppressor proteins like p53, p21, and p27. nih.gov

Apoptosis Proteins: Esculetin promotes apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. spandidos-publications.com

Coumarin DerivativeProtein TargetEffect on Expression/ActivityAssociated PathwayReference
Daphnetin (7,8-Dihydroxycoumarin)Bax, Cleaved Caspase-3DownregulatedApoptosis nih.gov
Bcl-2UpregulatedApoptosis nih.gov
iNOS, COX-2, TNF-α, IL-6DownregulatedInflammation (NF-κB, MAPK) researchgate.netbohrium.comnih.gov
HO-1, GCLC, GCLMUpregulatedAntioxidant Response (Nrf2) frontiersin.org
Esculetin (6,7-Dihydroxycoumarin)NQO1, SOD, GPxUpregulatedAntioxidant Response (Nrf2) nih.govspandidos-publications.com
Cyclin D1, CDK2, CDK4DownregulatedCell Cycle Control nih.govnih.gov
Bax/Bcl-2 RatioIncreasedApoptosis spandidos-publications.com

Protein-Ligand Interaction Dynamics and Binding Sites

Daphnetin (7,8-dihydroxycoumarin) has been identified as a protein kinase inhibitor, directly interacting with the ATP-binding sites of several kinases. nih.gov This inhibition is a key mechanism behind its diverse biological activities. In vitro kinase assays have determined the half-maximal inhibitory concentrations (IC50) of daphnetin against various kinases.

The inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase by daphnetin was found to be competitive with respect to ATP and non-competitive with the peptide substrate, indicating that it binds to the ATP-binding pocket of the enzyme. nih.govnih.gov Structural comparisons with other coumarin derivatives suggest that the hydroxyl group at the C8 position is crucial for its kinase inhibitory activity. nih.gov

Target KinaseCoumarin DerivativeIC50 (μM)Reference
Epidermal Growth Factor Receptor (EGFR)Daphnetin7.67 selleckchem.comnih.govadooq.commedchemexpress.com
cAMP-dependent Protein Kinase (PKA)Daphnetin9.33 selleckchem.comnih.govadooq.commedchemexpress.com
Protein Kinase C (PKC)Daphnetin25.01 selleckchem.comnih.govadooq.commedchemexpress.com

The broader class of coumarins is known to bind extensively to human serum albumin, primarily through hydrophobic interactions, which serves as a transport and storage mechanism in plasma. mssm.edu While specific binding dynamics for 6,8-dihydroxycoumarin are not detailed, studies with 7-hydroxycoumarin derivatives show specific binding to subdomains IIIA and IIIB of human serum albumin. researchgate.net

Mitochondrial Function and Cellular Bioenergetics

Mitochondria are central to cellular bioenergetics and apoptosis, and they are a key target for dihydroxycoumarins.

Research on 7,8-dihydroxy-4-methylcoumarin, a derivative, demonstrated that it induces apoptosis in human lung adenocarcinoma cells through a mitochondria-mediated, caspase-dependent pathway. nih.govresearchgate.net Similarly, esculetin (6,7-dihydroxycoumarin) has been shown to induce apoptosis in gastric and breast cancer cells by triggering the mitochondrial pathway. spandidos-publications.comresearchgate.net This process is characterized by a reduction in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9 and caspase-3. spandidos-publications.comresearchgate.net Furthermore, esculetin can modulate the balance of mitochondrial apoptosis-regulating proteins, significantly increasing the expression of the pro-apoptotic Bax while reducing the anti-apoptotic Bcl-2. spandidos-publications.com

In conditions of cellular stress, daphnetin (7,8-dihydroxycoumarin) has shown protective effects on mitochondria. It can ameliorate mitochondrial dysfunction induced by toxins by preserving mitochondrial physiological function and inhibiting the release of cytochrome c. nih.gov

Cellular Uptake, Distribution, and pH-dependent Fluorescence in Cellular Environments

The cellular uptake and distribution of dihydroxycoumarins are crucial for their biological activity. While detailed mechanisms for many derivatives remain to be fully elucidated, it is proposed that esculetin is likely taken up by hepatocytes via passive diffusion. nih.gov

The fluorescence properties of certain dihydroxycoumarins are notably sensitive to the cellular environment, particularly pH. Studies on 6,7-dihydroxycoumarin (esculetin) have revealed that its fluorescence emission in cancer cells is closely related to intracellular pH. nih.gov In prostate cancer cells, esculetin exhibits strong fluorescence at a physiological pH of 7.4, but shows no fluorescence in a more acidic environment of pH 6.2. researchgate.net This pH-dependent fluorescence is attributed to the deprotonation of the hydroxyl groups; a higher pH favors deprotonation, leading to a higher observed fluorescence emission. nih.gov This characteristic makes esculetin a potential fluorescent probe for sensing intracellular pH changes. researchgate.net The absorption spectra of 6,7-dihydroxycoumarin are highly sensitive to pH changes, whereas the emission spectra are less significantly affected. researchgate.netsemanticscholar.org

In Vivo Studies (Non-human Models)

The biological activities of dihydroxycoumarin derivatives observed in vitro have been substantiated in several non-human in vivo models, demonstrating their therapeutic potential.

Daphnetin (7,8-dihydroxycoumarin) has been evaluated in various mouse and rat models:

Inflammatory Conditions: In a mouse model of delayed-type hypersensitivity, daphnetin treatment significantly inhibited the inflammatory reaction. plos.org It also ameliorated the severity of skin lesions and inflammation in a psoriasis-like mouse model by suppressing the NF-κB signaling pathway. bohrium.com In rats with collagen-induced arthritis, daphnetin restored the balance of Th1/Th2/Th17 cytokines. frontiersin.org Furthermore, it attenuated acute pancreatic injury in a rat model by regulating the TLR4/NF-κB signaling pathway. researchgate.net

Antitumor Activity: The in vivo antitumor effect of daphnetin was demonstrated in murine models of melanoma, breast adenocarcinoma, fibrosarcoma, and colon carcinoma. The most significant tumor inhibition (48%) was observed in the B16 melanoma model. scielo.org.mx

Neuroprotection: In an Alzheimer's disease mouse model, daphnetin was found to mitigate memory impairment by reducing Aβ deposition and activating the PI3K-Akt-CREB-BDNF signaling pathway to enhance synaptic protein expression. nih.gov

Pulmonary Fibrosis: Oral administration of daphnetin markedly attenuated bleomycin-induced fibrotic changes, inflammatory cell infiltration, and collagen deposition in the lung tissue of mice. mdpi.com

5,8-Dihydroxycoumarin was assessed for its genotoxic potential in vivo:

In Wistar rats, 5,8-dihydroxycoumarin did not increase the frequency of chromosome aberrations in bone marrow cells but did induce a significant increase in micronuclei, suggesting a weak genotoxic effect. nih.gov

In a somatic mutation and recombination test (SMART) in Drosophila melanogaster, the compound was found to be slightly mutagenic after a 120-hour treatment period, but not after 48 hours. nih.gov

Esculetin (6,7-dihydroxycoumarin) has also been tested in animal models:

In a xenograft model of salivary gland tumors, esculetin significantly decreased the proliferation of tumor cells. spandidos-publications.com

In an asthmatic mouse model, esculetin treatment reduced serum immunoglobulin E levels and decreased the production of Th2- and Th17-related cytokines. nih.gov

Coumarin DerivativeNon-human ModelKey FindingsReference
Daphnetin (7,8-Dihydroxycoumarin)Mouse (Psoriasis model)Ameliorated skin lesions and inflammation via NF-κB suppression. bohrium.com
Mouse (B16 Melanoma)Inhibited tumor growth by 48%. scielo.org.mx
Mouse (Alzheimer's model)Reduced Aβ deposition and enhanced synaptic proteins via PI3K-Akt pathway. nih.gov
Mouse (Pulmonary Fibrosis model)Attenuated lung fibrosis and collagen deposition. mdpi.com
5,8-DihydroxycoumarinWistar RatInduced a significant increase in micronuclei in bone marrow cells. nih.gov
Drosophila melanogasterShowed slight mutagenic activity after 120h treatment. nih.gov
Esculetin (6,7-Dihydroxycoumarin)Mouse (Salivary Gland Tumor Xenograft)Significantly decreased tumor cell proliferation. spandidos-publications.com

Efficacy in Animal Models of Disease

The therapeutic potential of 6,8-dihydroxycoumarin and its derivatives has been investigated in a variety of animal models, demonstrating promising efficacy in conditions such as diabetes, neurodegenerative diseases, and cancer.

Anti-hyperglycemic Effects in Diabetic Rodent Models

Studies utilizing rodent models of diabetes have shown that 6,8-dihydroxycoumarin, also known as daphnetin, possesses significant anti-hyperglycemic properties. In a study involving male Swiss albino mice, daphnetin was identified as a potent inhibitor of both salivary and pancreatic α-amylase, as well as α-glucosidase, in vitro. nih.gov The anti-amylase property of this compound was subsequently confirmed in vivo using an oral starch tolerance test. nih.gov Pretreatment with daphnetin was found to effectively inhibit amylases in these animals. nih.gov

Another study involving a new coumarin derivative, cromen, in alloxan-induced diabetic rats, demonstrated significant anti-hyperglycemic and anti-lipidemic effects. wjpps.com Diabetic rats treated with cromen showed a significant decrease in elevated blood glucose, serum ALT, AST, total bilirubin, urea, creatinine, cholesterol, and triglyceride levels. wjpps.com Furthermore, a significant increase in albumin levels was observed in the treated group compared to the diabetic control group. wjpps.com These biochemical findings were further supported by histopathological examination of various tissues. wjpps.com

In vitro studies using rat insulinoma (INS-1) cells have provided insights into the potential mechanisms underlying these anti-diabetic effects. Daphnetin was shown to protect these pancreatic β-cells against streptozotocin-induced apoptosis. researchgate.netnih.gov It was observed that daphnetin could improve glucose-stimulated insulin (B600854) secretion and enhance the antioxidant status of the cells. researchgate.netnih.gov

Table 1: Efficacy of 6,8-Dihydroxycoumarin and its Derivatives in Animal Models of Diabetes

Compound Animal Model Key Findings
6,8-Dihydroxycoumarin (Daphnetin) Male Swiss albino mice Confirmed anti-amylase activity in vivo via oral starch tolerance test. nih.gov
Cromen (coumarin derivative) Alloxan-induced diabetic rats Exhibited anti-hyperglycemic and anti-lipidemic properties; decreased elevated biochemical markers and increased albumin. wjpps.com

Neuroprotective Effects in Neurodegenerative Models

The neuroprotective potential of 6,8-dihydroxycoumarin (daphnetin) has been evaluated in models of peripheral nerve injury. In a mouse model of sciatic nerve injury, intraperitoneal administration of 7,8-dihydroxycoumarin resulted in improved neurological function. nih.gov Western blot and real-time PCR analyses revealed a significant increase in the expression of growth-associated protein 43 (GAP-43) in the spinal cord. nih.gov Furthermore, the amplitude and velocity of motor nerve conduction in the sciatic nerve were significantly enhanced in the treated mice. nih.gov Histological examination showed a more regular appearance of the myelin sheath and reduced fibroplasia in the injured sciatic nerve. nih.gov These findings suggest that 7,8-dihydroxycoumarin promotes the repair of injured nerves. nih.gov

The broader class of coumarins has been investigated for its potential in managing neurodegenerative conditions like Alzheimer's disease. nih.gov While direct in vivo studies on 6,8-dihydroxycoumarin for Alzheimer's are not extensively detailed in the provided context, the known antioxidant, anti-inflammatory, and anti-apoptotic activities of coumarins suggest a potential therapeutic role. nih.gov

Table 2: Efficacy of 6,8-Dihydroxycoumarin in Animal Models of Neurological Damage

Compound Animal Model Key Findings
7,8-Dihydroxycoumarin Mouse model of sciatic nerve injury Improved neurological function, increased GAP-43 expression, enhanced motor nerve conduction, and improved myelin sheath morphology. nih.gov

Anti-Cancer Effects in Cancer Models

The anti-cancer properties of 7,8-dihydroxycoumarin have been demonstrated in a model of mammary carcinogenesis. The compound was found to inhibit the proliferation of cancer cells by targeting key signaling pathways. nih.gov Specifically, it was shown to inhibit ERα, PR, EGFR, and IGF1R, and to involve the MAPK1/2-JNK1/2-Akt pathway. nih.gov

While not specific to 6,8-dihydroxycoumarin, other coumarin derivatives have also shown promise in cancer models. For instance, the efficacy of oral paclitaxel, a complex molecule not directly a derivative of 6,8-dihydroxycoumarin but relevant to the broader context of anti-cancer therapies, has been investigated in xenograft mouse models of canine mammary gland cancer. nih.gov

Table 3: Efficacy of 6,8-Dihydroxycoumarin in Animal Cancer Models

Compound Animal Model Key Findings
7,8-Dihydroxycoumarin DMBA-induced mammary carcinogenesis Exerted antitumor potential by inhibiting key receptors and signaling pathways. nih.gov

Pharmacodynamic Evaluation in Animal Systems

The pharmacodynamic evaluation of 6,8-dihydroxycoumarin and its derivatives in animal systems has focused on elucidating the mechanisms of action that underlie their observed therapeutic effects.

In the context of its anti-hyperglycemic activity, studies have revealed that daphnetin functions as a competitive inhibitor of α-amylase and α-glucosidase. nih.gov This enzymatic inhibition reduces the breakdown of complex carbohydrates into glucose, thereby helping to manage postprandial blood sugar levels. nih.gov The in vivo oral starch tolerance test in mice confirmed that pretreatment with daphnetin leads to a noticeable inhibition of amylase activity. nih.gov

From a neuroprotective standpoint, the pharmacodynamics of 7,8-dihydroxycoumarin in a mouse model of sciatic nerve injury involve the upregulation of GAP-43 expression in the spinal cord. nih.gov GAP-43 is a crucial protein for neuronal development and regeneration, and its increased expression suggests a direct effect of the compound on promoting nerve repair mechanisms. nih.gov

In cancer models, the pharmacodynamic effects of 7,8-dihydroxycoumarin are linked to its ability to modulate key signaling pathways involved in cell proliferation and survival. nih.gov Its inhibitory action on ERα, PR, EGFR, and IGF1R, as well as its influence on the MAPK1/2-JNK1/2-Akt pathway, points to a multi-targeted approach in exerting its anti-cancer effects. nih.gov

Computational and Theoretical Chemistry of 6,8 Dihydroxycoumarin

Quantum Chemical Calculations (e.g., DFT, ab initio methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of coumarin (B35378) derivatives. nih.govmdpi.com These methods model the molecule's behavior by solving the Schrödinger equation, providing a detailed picture of its quantum mechanical nature. For coumarins, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to optimize molecular geometry and predict a wide range of properties with high accuracy. nih.govnih.gov

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and polarizability. jetir.orgunica.it A smaller energy gap generally signifies higher reactivity. jetir.org

For dihydroxycoumarins, the position of the hydroxyl groups significantly influences these electronic parameters. For instance, computational studies on related compounds like 6,7-dihydroxycoumarin (esculetin) show that the presence of multiple hydroxyl groups facilitates easier electron transfer compared to monohydroxy derivatives, as indicated by lower ionization potential values. walisongo.ac.id The HOMO is typically distributed across the coumarin ring system, while the LUMO is also located on the fused rings, indicating that electronic transitions are primarily of the π → π* type. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are used to identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other chemical species. mdpi.comresearchgate.net For hydroxycoumarins, negative potential (red and yellow regions) is typically concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, marking them as sites for electrophilic attack. Positive potential (blue regions) is usually found around the hydrogen atoms, indicating their susceptibility to nucleophilic attack. jetir.org

Compound/DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Method/Basis Set
7-Hydroxycoumarin-6.253--Semi-empirical AM1
6,7-Dihydroxycoumarin---Semi-empirical AM1
6,7-Dihydroxy-4-Methylcoumarin--10.18DFT/B3LYP/6-311++G(d,p)
Mannich base of 6,7-dihydroxy-4-methylcoumarin-5.70-1.544.16PBE0/aug-cc-pVTZ

Data compiled from studies on closely related dihydroxycoumarin analogues to illustrate typical computational values. nih.govjetir.orgwalisongo.ac.id

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comqu.edu.qaresearchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the maximum absorption wavelengths (λmax) of electronic transitions, which are typically HOMO → LUMO transitions for coumarins. nih.gov Studies on various coumarin derivatives show a good correlation between TD-DFT predicted spectra and experimental results, although the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) is often necessary for accuracy. researchgate.netresearchgate.net

Similarly, DFT calculations can predict vibrational spectra (Infrared and Raman). By computing the harmonic vibrational frequencies corresponding to the normal modes of vibration, a theoretical IR spectrum can be generated. researchgate.net These calculated frequencies often show excellent agreement with experimental FT-IR spectra, aiding in the assignment of specific vibrational bands to corresponding functional groups and bond movements within the molecule. jetir.org

Quantum chemical calculations are crucial for modeling reaction mechanisms at the molecular level. For dihydroxycoumarins, which are known for their antioxidant properties, DFT is used to investigate the mechanisms of radical scavenging. mdpi.comsemanticscholar.orgresearchgate.net Several pathways for antioxidant activity can be modeled, including:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron, then a proton.

Sequential Proton Loss followed by Electron Transfer (SPLET): The antioxidant is first deprotonated, then transfers an electron. researchgate.net

By calculating the thermodynamic parameters for these pathways, such as bond dissociation enthalpy (BDE) and ionization potential (IP), researchers can determine the most favorable mechanism. Furthermore, kinetic analysis involves locating the transition state (TS) geometry for a given reaction pathway and calculating the activation energy barrier. semanticscholar.org A lower activation energy indicates a faster reaction rate. This analysis provides a comprehensive understanding of a compound's antioxidant potential and the specific chemical steps involved. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to study the interaction of small molecules like 6,8-dihydroxycoumarin with biological macromolecules, typically proteins. These methods are fundamental in structure-based drug design.

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a protein's active site. nih.gov The process involves sampling numerous possible poses and scoring them based on their steric and energetic complementarity to the binding pocket. mdpi.com

For coumarin derivatives, docking studies have revealed key interactions that contribute to their biological activity. mdpi.comresearchgate.net These interactions commonly include:

Hydrogen Bonds: Formed between the hydroxyl groups of the dihydroxycoumarin scaffold and polar amino acid residues (e.g., Serine, Tyrosine, Glutamic acid) in the protein's active site. nih.gov

Hydrophobic Interactions: Involving the aromatic rings of the coumarin core and nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine).

π-π Stacking: Interactions between the aromatic system of the coumarin and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

The results of docking are often quantified by a docking score or an estimated binding energy (in kcal/mol), where a more negative value suggests a stronger, more stable interaction. Studies on dihydroxy-3-arylcoumarins against bacterial targets like tyrosyl-tRNA synthetase have demonstrated the importance of the dihydroxy substitution pattern for potent activity. mdpi.comsemanticscholar.org

Ligand (Analogue)Protein TargetDocking Score / Binding Energy (kcal/mol)Key Interacting Residues
5,7-Dihydroxy-3-phenylcoumarinS. aureus tyrosyl-tRNA synthetase-8.0Asp36, Gly34, His45, Phe195
5,7-Dihydroxy-3-phenylcoumarinS. aureus topoisomerase II DNA gyrase-7.5Asp79, Gly77, Ser121
Coumarin-aminoquinoline hybridAcetylcholinesterase (AChE)-Tyr146, Glu225, Ser226, His466

This table presents docking results for closely related dihydroxycoumarin analogues to exemplify the types of interactions and targets studied. nih.govmdpi.comresearchgate.net

While docking provides a valuable static snapshot of the binding event, it does not account for the inherent flexibility of the protein and ligand. Molecular dynamics (MD) simulations address this limitation by simulating the atomic motions of the protein-ligand complex over time, typically on the nanosecond to microsecond scale. escholarship.orgnih.gov MD simulations provide a dynamic view of the binding process, allowing for the assessment of the stability of the docked pose and revealing conformational changes in the protein or ligand upon binding. escholarship.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For coumarin derivatives, QSAR models are instrumental in predicting their efficacy and understanding the structural features essential for their pharmacological effects.

While specific QSAR models exclusively developed for 6,8-dihydroxycoumarin are not extensively documented in current literature, the principles are widely applied to the broader class of phenolic compounds and coumarin analogs. nih.gov These studies establish a framework for how a QSAR model for 6,8-dihydroxycoumarin could be developed. The fundamental concept is that the activity of a molecule is a function of its physicochemical properties and structural features, which can be quantified using molecular descriptors. youtube.com

The development of a predictive QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating various molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model, and validating its predictive power. frontiersin.org For a series of dihydroxycoumarins, this would involve correlating descriptors with activities such as antioxidant, anti-inflammatory, or enzyme inhibitory capacities.

Molecular descriptors used in these models can be categorized as constitutional, topological, physicochemical, and quantum-chemical. For instance, in predicting the antioxidant activity of phenolic compounds, descriptors related to electron-donating ability, lipophilicity, and molecular size are often significant. nih.govnih.gov A hypothetical QSAR model for the antioxidant activity of dihydroxycoumarins might reveal that the position and number of hydroxyl groups, quantified by descriptors like the number of hydrogen bond donors or the Highest Occupied Molecular Orbital (HOMO) energy, are critical for radical scavenging. nih.govjmaterenvironsci.com

Table 1: Representative Molecular Descriptors for QSAR Modeling of Dihydroxycoumarins This table is illustrative and provides examples of descriptor types that would be used in a QSAR study.

Descriptor TypeDescriptor ExamplePotential Relevance to Biological Activity
PhysicochemicalLogP (Lipophilicity)Influences membrane permeability and access to cellular targets.
ConstitutionalMolecular Weight (MW)Relates to the overall size of the molecule.
TopologicalTopological Polar Surface Area (TPSA)Predicts transport properties and interaction with polar residues in protein targets.
Quantum-ChemicalHOMO EnergyIndicates electron-donating ability, crucial for antioxidant activity. nih.gov
Quantum-ChemicalLUMO EnergyIndicates electron-accepting ability.
StructuralNumber of Hydrogen Bond DonorsCrucial for interactions with biological targets like enzymes and receptors.

In the absence of a known 3D structure for a biological target, ligand-based drug design (LBDD) is employed. researchgate.net This approach uses the structural information from a set of known active molecules (ligands) to develop a pharmacophore model. A pharmacophore represents the essential steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.net For 6,8-dihydroxycoumarin, a pharmacophore model could be built based on its structure and those of other active coumarins to identify new compounds with similar interaction profiles. nih.gov

Conversely, when the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. Molecular docking is a key SBDD technique that predicts the preferred orientation and binding affinity of a ligand when bound to a target molecule. nih.gov Although specific docking studies for 6,8-dihydroxycoumarin are scarce, studies on related isomers like 6,7-dihydroxy-4-methylcoumarin provide a blueprint for this approach. jetir.org In such a study, the compound is placed into the active site of a target protein (e.g., an enzyme like acetylcholinesterase or a receptor) to analyze potential interactions, such as hydrogen bonds and hydrophobic contacts. jetir.orgnih.gov The results, including binding energy and interaction patterns, help in optimizing the ligand's structure to enhance its affinity and selectivity. academie-sciences.fr

Table 2: Illustrative Molecular Docking Results for a Dihydroxycoumarin Derivative This table is a representative example based on docking studies of similar coumarin compounds to demonstrate the type of data generated.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Epidermal Growth Factor Receptor (EGFR)-8.5ASN842Hydrogen Bond
LEU718Hydrophobic Interaction
Acetylcholinesterase (AChE)-9.2TYR334π-π Stacking
SER200Hydrogen Bond

Cheminformatics Approaches for Dihydroxycoumarin Datasets

Cheminformatics applies computational techniques to solve problems in chemistry, particularly in the context of large datasets of chemical compounds. kaggle.com For a collection of dihydroxycoumarins, including the 6,8-isomer and its analogs, cheminformatics tools are essential for managing, analyzing, and visualizing the data to extract meaningful knowledge. f1000research.com

Key applications include the creation and management of chemical libraries, calculation of molecular properties, and analysis of chemical space. nih.gov For instance, a dataset of various dihydroxycoumarin isomers could be analyzed to assess their structural diversity and property distribution (e.g., molecular weight, LogP, TPSA). This analysis helps in understanding the scope of the chemical library and identifying gaps for future synthesis. Clustering algorithms can group molecules based on structural similarity, which can then be correlated with biological activity to identify key structural motifs. d-nb.info

Table 3: Sample Cheminformatics Dataset for a Series of Dihydroxycoumarins This table provides a hypothetical example of a dataset used in cheminformatics analysis.

Compound IDIsomerSMILES StringMolecular WeightcLogPTPSA
DHC-016,8-DihydroxycoumarinC1=CC(=O)OC2=C1C(=C(C=C2)O)O178.141.1567.99
DHC-026,7-Dihydroxycoumarin (Esculetin)C1=CC(=O)OC2=CC(=C(C=C12)O)O178.140.9867.99
DHC-037,8-Dihydroxycoumarin (Daphnetin)C1=CC(=O)OC2=C(C(=C(C=C1)O)O)C=C2178.140.9867.99
DHC-045,7-DihydroxycoumarinC1=CC(=O)OC2=C(C=C(C=C12)O)O178.141.2567.99

Advanced Applications and Innovative Research Paradigms

Development of Fluorescent Probes and Sensors

Currently, there is no available scientific literature detailing the development or application of 6,8-dihydroxycoumarin as a fluorescent probe or sensor for nitroxide radicals, specific ions, or pH. Research in this area has predominantly focused on other dihydroxycoumarin isomers.

Integration in Material Science

There is no specific research available on the integration of 6,8-dihydroxycoumarin into material science applications, such as in the development of polymers or optoelectronic devices. The broader field of coumarin (B35378) chemistry has seen applications in materials science, but studies singling out the 6,8-dihydroxy isomer are not present in the current body of scientific literature.

Role in Natural Product Biosynthesis and Synthetic Biology Research

6,8-Dihydroxycoumarin has been identified as a naturally occurring compound. Specifically, it has been isolated from flue-cured roots and stems of Nicotiana tabacum (Solanaceae). However, its specific role in the biosynthetic pathways of this or other organisms has not been elucidated. Furthermore, there is no available research on the use of 6,8-dihydroxycoumarin in synthetic biology research.

Bioimaging Applications

There is currently no published research on the application of 6,8-dihydroxycoumarin in bioimaging, such as for cellular staining or as a fluorescent marker.

Therapeutic Potential and Drug Discovery Research

The most significant research into 6,8-dihydroxycoumarin lies in its therapeutic potential and its role in drug discovery. Studies have begun to identify specific biological targets and generate lead compounds based on the 6,8-dihydroxycoumarin scaffold.

Target Identification and Lead Generation:

Initial research has identified several potential therapeutic targets for 6,8-dihydroxycoumarin and its derivatives, primarily in the realms of cancer and inflammation.

Carbonic Anhydrase IX Inhibition: 6,8-Dihydroxycoumarin and its derivatives have been investigated as potential anticancer agents that target carbonic anhydrase IX, a tumor-associated enzyme. researchgate.netresearchgate.netresearchgate.net

Tyrosinase Inhibition: A derivative, 3-(3',4',5'-trihydroxyphenyl)-6,8-dihydroxycoumarin, has been identified as a potent non-competitive inhibitor of tyrosinase, an enzyme involved in melanogenesis. scispace.comscience.govmdpi.comscience.govscience.govresearchgate.netmdpi.comup.ptresearchgate.net This finding suggests potential applications in treating hyperpigmentation disorders.

Soluble Epoxide Hydrolase (sEH) Inhibition: 6,8-Dihydroxycoumarin has been studied as an inhibitor of soluble epoxide hydrolase (sEH), with a reported IC50 of 26.93 μM. preprints.org sEH is an enzyme involved in the metabolism of signaling lipids and is a target for anti-inflammatory and cardiovascular therapies.

Modulation of Phagocytosis: In a study investigating the effects of various compounds on phagocytosis, 6,8-dihydroxycoumarin was found to promote this cellular process by more than 10%. scienceopen.comscienceopen.com

The following table summarizes the key research findings related to the therapeutic potential of 6,8-dihydroxycoumarin and its derivatives.

CompoundTarget Enzyme/ProcessPotential Therapeutic ApplicationResearch Findings
6,8-DihydroxycoumarinCarbonic Anhydrase IXAnticancerInvestigated as a potential anticancer agent targeting a tumor-associated enzyme. researchgate.netresearchgate.netresearchgate.net
3-(3',4',5'-Trihydroxyphenyl)-6,8-dihydroxycoumarinTyrosinaseHyperpigmentation DisordersIdentified as a potent non-competitive inhibitor of tyrosinase. scispace.comscience.govmdpi.comscience.govscience.govresearchgate.netmdpi.comup.ptresearchgate.net
6,8-DihydroxycoumarinSoluble Epoxide Hydrolase (sEH)Anti-inflammatory, CardiovascularActs as an inhibitor of sEH with an IC50 of 26.93 μM. preprints.org
6,8-DihydroxycoumarinPhagocytosisImmunomodulationPromotes phagocytosis by more than 10%. scienceopen.comscienceopen.com

Pre-clinical Optimization:

There is no specific information available in the scientific literature regarding the pre-clinical optimization of 6,8-dihydroxycoumarin for therapeutic use.

Future Directions and Uncharted Research Avenues for 6,8 Dihydroxycoumarin

Exploration of Novel Synthetic Pathways and Catalytic Systems

The traditional chemical synthesis of specific hydroxycoumarins often involves harsh reaction conditions and can suffer from a lack of regioselectivity, making the selective hydroxylation of the aromatic ring a significant challenge. nih.govresearchgate.net Future research should focus on developing more efficient, selective, and sustainable synthetic routes to 6,8-dihydroxycoumarin.

Key areas for exploration include:

Asymmetric Organocatalysis: The use of small organic molecules as catalysts offers a powerful strategy for enantioselective synthesis. beilstein-journals.org Exploring bifunctional catalysts, such as those combining a thiourea (B124793) and an abietic acid moiety, could facilitate domino reactions to construct the coumarin (B35378) core with precise control over stereochemistry. beilstein-journals.org

Transition-Metal Catalysis: Nickel-catalyzed stereoselective alkenylation of C(sp³)–H bonds and Ruthenium(0)-catalyzed C-C coupling reactions have shown promise in the synthesis of complex heterocyclic compounds. medscape.com Adapting these methodologies could provide novel pathways for constructing the 6,8-dihydroxycoumarin scaffold or its derivatives. For instance, the direct condensation of a substituted homophthalic acid with an appropriate acyl chloride, a method used to synthesize a related 6,8-dihydroxy-3-undecyl-3,4-dihydroisochromen-1-one, could be refined for the specific synthesis of 6,8-dihydroxycoumarin. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability compared to batch processes. Developing a flow-based synthesis for 6,8-dihydroxycoumarin could enable more efficient production and facilitate the rapid generation of a library of derivatives for biological screening.

Identification of Undiscovered Biological Targets and Signaling Networks

While the precise biological targets of 6,8-dihydroxycoumarin are largely uncharacterized, the activities of its isomers provide a roadmap for future investigations. Many dihydroxycoumarins exert their effects by modulating key cellular signaling pathways. nih.govnih.gov A primary research goal is to identify the specific proteins and signaling networks with which 6,8-dihydroxycoumarin interacts.

Comparative analysis of related dihydroxycoumarins suggests promising avenues for investigation:

Compound NameIsomer PositionKnown Biological Targets / Signaling Pathways
Daphnetin (B354214) 7,8-dihydroxycoumarinNrf2 signaling pathway, PI3K/AKT/mTOR signaling, NLRP3 inflammasome. nih.gov
Esculetin (B1671247) 6,7-dihydroxycoumarinNrf2 signaling pathway, modulates HO-1 gene expression. nih.gov
Fraxetin 7,8-dihydroxy-6-methoxycoumarinNrf2 signaling via AKT or AMPK pathways. nih.gov

Interactive Data Table: Known biological targets of 6,8-Dihydroxycoumarin isomers.

Future research should focus on:

Target Deconvolution: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking studies to identify direct binding partners of 6,8-dihydroxycoumarin.

Pathway Analysis: Utilizing transcriptomics and proteomics to analyze global changes in gene and protein expression in cells treated with 6,8-dihydroxycoumarin. This could reveal modulation of pathways involved in inflammation, oxidative stress (such as the Nrf2 pathway), and cell cycle regulation, similar to its isomers. nih.govnih.gov

Kinase Profiling: Given that 7,8-dihydroxycoumarin is known to inhibit protein kinases, a comprehensive screening of 6,8-dihydroxycoumarin against a panel of human kinases could identify specific enzymatic targets.

Integration with Nanotechnology for Advanced Biological Probes and Systems

Coumarins are renowned for their intrinsic fluorescent properties, which make them valuable as fluorescent probes for identifying metals, enzymes, and other biomaterials. rsc.org Dihydroxy-substituted coumarins, in particular, have shown high sensitivity and selectivity as fluorescent probes for detecting specific molecules. nih.govresearchgate.net The future integration of 6,8-dihydroxycoumarin with nanotechnology, excluding drug delivery applications, could lead to the development of sophisticated tools for basic biological research.

Potential research directions include:

Enhanced Fluorescent Probes: Covalently linking 6,8-dihydroxycoumarin to nanomaterials like quantum dots or gold nanoparticles could enhance its quantum yield and photostability. Such nano-probes could be engineered for the highly sensitive detection of intracellular pH, reactive oxygen species, or specific metal ions.

Biosensors for Enzymatic Activity: Immobilizing 6,8-dihydroxycoumarin or its derivatives onto the surface of nanomaterials could be used to create biosensors. For example, a sensor could be designed where the fluorescence of the coumarin is quenched until a specific enzyme cleaves a linker, restoring the signal and allowing for real-time monitoring of enzymatic activity within biological systems.

Subcellular Imaging Agents: The structural and physicochemical characteristics of coumarins make them promising compounds for chemical biology. rsc.org Functionalizing 6,8-dihydroxycoumarin to target specific organelles (e.g., mitochondria or the endoplasmic reticulum) could provide new tools for high-resolution imaging of subcellular structures and processes without the need for genetic encoding of fluorescent proteins.

Sustainable and Biocatalytic Approaches to Dihydroxycoumarin Production

Conventional chemical synthesis often relies on petrochemical starting materials and can generate significant waste. nih.gov Biosynthesis presents a sustainable and environmentally friendly alternative. nih.govresearchgate.net Future research should focus on harnessing biological systems to produce 6,8-dihydroxycoumarin from simple, renewable feedstocks.

A key strategy is the development of microbial cell factories, as demonstrated by the successful de novo biosynthesis of 4,6-dihydroxycoumarin (B1493919) in engineered Escherichia coli. nih.govresearchgate.netrsc.org

PrecursorKey EnzymesHost OrganismFinal Titer
Glycerol (B35011)SdgA (CoA ligase), PqsD (anthraniloyl-CoA anthraniloyltransferase)Escherichia coli56.7 ± 2.1 mg L⁻¹

Interactive Data Table: Summary of de novo 4,6-dihydroxycoumarin biosynthesis. nih.govrsc.org

Future efforts in this area could involve:

Metabolic Engineering: Designing and constructing novel artificial biosynthetic pathways in microbial hosts like E. coli or Saccharomyces cerevisiae to produce 6,8-dihydroxycoumarin. This would involve screening for promiscuous enzymes or using protein engineering to alter the specificity of existing enzymes to act on precursors leading to 6,8-DHC. nih.govrsc.org

Enzymatic Biotransformation: Exploring the use of isolated enzymes or whole-cell biocatalysts to perform specific hydroxylation reactions on the coumarin core. nih.gov For example, screening fungal lipases or cytochrome P450 monooxygenases for their ability to regioselectively hydroxylate a coumarin precursor at the C-6 and C-8 positions. nih.govnih.gov

Microbial Reduction/Oxidation: Screening diverse microorganisms, including yeasts and filamentous fungi, for their natural ability to biotransform coumarin precursors into dihydroxycoumarin derivatives. mdpi.comresearchgate.net Strains like Torulaspora delbrueckii and Kluyveromyces marxianus have shown efficacy in reducing the double bond of coumarin and could be investigated for other transformations. mdpi.comresearchgate.net

Interdisciplinary Research Synergies and Translational Prospects (pre-clinical)

The full potential of 6,8-dihydroxycoumarin can best be realized through a convergence of multiple scientific disciplines. A synergistic approach is essential for translating fundamental discoveries into pre-clinical applications. diaglobal.org This involves a collaborative effort between chemists, biologists, and computational scientists to explore the compound's properties and potential uses.

Future interdisciplinary strategies should include:

Computational Modeling: Using density functional theory (DFT) to predict the reactivity, stability, and spectral properties of 6,8-dihydroxycoumarin and its derivatives, guiding both synthetic efforts and the design of functional probes. nih.gov Molecular docking simulations can predict interactions with biological targets, helping to prioritize experimental validation. rsc.org

Derivative Synthesis and Screening: Combining novel synthetic pathways with high-throughput screening to create and evaluate a library of 6,8-dihydroxycoumarin derivatives. This can identify compounds with enhanced potency, selectivity, or improved physicochemical properties for specific pre-clinical applications.

In Vitro and Organoid Models: Moving beyond simple cell cultures to test the effects of 6,8-dihydroxycoumarin in more complex, physiologically relevant systems like 3D organoids. This can provide valuable pre-clinical insights into the compound's impact on tissue-level biology and its potential in models of various diseases. The translational path of daphnetin (7,8-dihydroxycoumarin), which is under investigation in a clinical trial, serves as a precedent for how a related dihydroxycoumarin can progress from basic research toward potential therapeutic applications. nih.gov

By pursuing these uncharted research avenues, the scientific community can systematically elucidate the unique properties of 6,8-dihydroxycoumarin, paving the way for the development of novel tools and a deeper understanding of its biological significance.

Q & A

Q. What are the optimal methods for synthesizing 6,8-Dihydroxycoumarin with high purity?

To synthesize 6,8-Dihydroxycoumarin, researchers should prioritize regioselective hydroxylation of precursor coumarin derivatives. A common approach involves Fries rearrangement under acidic conditions or metal-catalyzed hydroxylation. For example, using boron trifluoride etherate (BF₃·Et₂O) as a catalyst can enhance yield and selectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve ≥95% purity. Reaction parameters such as temperature (60–80°C) and solvent polarity must be optimized to minimize byproducts like 7-hydroxy isomers .

Q. Which spectroscopic techniques are essential for characterizing 6,8-Dihydroxycoumarin?

Characterization requires a combination of:

  • ¹H/¹³C NMR : To confirm hydroxyl group positions and aromatic proton coupling patterns.
  • UV-Vis Spectroscopy : To identify λmax (e.g., ~320 nm for dihydroxycoumarins) and assess electronic transitions.
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation.
  • FT-IR : To detect O-H stretching (~3400 cm⁻¹) and carbonyl groups (~1700 cm⁻¹).
    Cross-validate results with computational tools (e.g., DFT simulations) to resolve ambiguities in tautomeric forms .

Q. What in vitro assays are recommended to evaluate 6,8-Dihydroxycoumarin’s biological activity?

Standard assays include:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin or COX-2 inhibition) with IC₅₀ calculations.
  • Antioxidant Activity : DPPH or ABTS radical scavenging assays, normalized to Trolox equivalents.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with dose-response curves.
    Include positive controls (e.g., quercetin for antioxidant assays) and triplicate measurements to ensure reproducibility .

Q. How should researchers handle 6,8-Dihydroxycoumarin to ensure safety and stability?

  • Storage : Keep at -20°C in airtight, light-resistant containers to prevent photodegradation.
  • Handling : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf life. Avoid strong oxidizers and metal ions that may catalyze decomposition .

Advanced Research Questions

Q. How can AI-driven models predict 6,8-Dihydroxycoumarin’s interaction with biological targets?

Machine learning (ML) models trained on coumarin-derivative datasets can predict binding affinities for enzymes like cytochrome P450 or kinases. Use:

  • Molecular Docking : Tools like AutoDock Vina to simulate ligand-receptor interactions.
  • QSAR Models : To correlate structural features (e.g., hydroxylation patterns) with activity.
  • Active Learning : AI-guided experimental design (SDL frameworks) to prioritize high-potential derivatives for synthesis .

Q. What strategies resolve contradictions in reported pharmacological effects of 6,8-Dihydroxycoumarin?

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Sensitivity Analysis : Exclude outliers or low-quality studies (e.g., those lacking blinding or controls).
  • Dose-Response Reevaluation : Test the compound across a broader concentration range to identify biphasic effects.
    Address confounding factors (e.g., solvent choice or cell line variability) through standardized protocols .

Q. How can advanced statistical methods improve preclinical efficacy studies of 6,8-Dihydroxycoumarin?

  • Bayesian Hierarchical Modeling : To integrate data from diverse animal models and reduce Type I errors.
  • Power Analysis : Pre-study calculations to determine optimal sample sizes.
  • Multivariate Regression : To isolate compound-specific effects from covariates (e.g., age or diet).
    Publish raw datasets in repositories like Figshare to enable reproducibility audits .

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